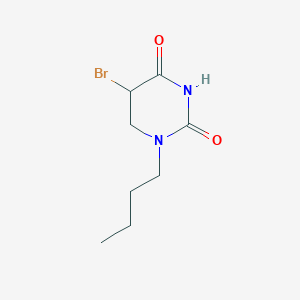
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and carbamimidothioate groups. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the preparation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This intermediate can be synthesized through the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of existing groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated derivative.
Scientific Research Applications
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: This compound is a precursor in the synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate hydrochloride.
Amiloride Hydrochloride: A related compound used as a diuretic and in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H10Cl2N6OS |
|---|---|
Molecular Weight |
297.16 g/mol |
IUPAC Name |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H9ClN6OS.ClH/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2;/h1H3,(H4,9,10,13)(H2,11,14,15);1H |
InChI Key |
YTOQCGWZCLUEMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)






![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

